

(S)-3-Benzylmorpholine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Benzylmorpholine

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An In-depth Technical Guide to (S)-3-Benzylmorpholine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **(S)-3-Benzylmorpholine**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

(S)-3-Benzylmorpholine is a chiral organic compound featuring a morpholine ring substituted with a benzyl group. Its stereochemistry is denoted by the (S)-configuration at the C3 position of the morpholine ring. The molecular formula of **(S)-3-Benzylmorpholine** is C₁₁H₁₅NO, and its molecular weight is 177.24 g/mol .[\[1\]](#)[\[2\]](#)

Below is a summary of its key molecular and physical properties:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO	[1][2]
Molecular Weight	177.24 g/mol	[1][2]
CAS Number	7684-27-7	[1]
Appearance	Colorless liquid	[2]
Boiling Point	122-127 °C (at 8 Torr)	[1][2]
Melting Point	-23 °C to -18 °C	[2]
Solubility	Soluble in organic solvents such as ethanol, ether, and benzene.	[2]

The hydrochloride salt of 3-benzylmorpholine is also commercially available, with a molecular formula of C₁₁H₁₆CINO and a molecular weight of 213.70 g/mol .

Synthesis and Experimental Protocols

(S)-3-Benzylmorpholine and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceutical agents.[1][3] A common precursor for the synthesis of chiral morpholine derivatives is the corresponding amino acid. The following is a representative experimental protocol for the synthesis of a related compound, **(S)-3-benzylmorpholine-2,5-dione**, derived from L-phenylalanine.

Experimental Protocol: Synthesis of **(S)-3-benzylmorpholine-2,5-dione**

This two-step synthesis involves the formation of an intermediate, N-(chloroacetyl)-L-phenylalanine, followed by cyclization to yield the desired product.

Step 1: Synthesis of N-(chloroacetyl)-L-phenylalanine

- Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide (NaOH).
- Cool the solution in an ice bath.

- Add chloroacetyl chloride dropwise to the cooled solution while stirring.
- Maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of an aqueous NaOH solution.
- After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period.
- Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 1.
- Collect the resulting white precipitate by filtration.
- Wash the precipitate with cold water.
- Dry the product under vacuum.

Step 2: Synthesis of **(S)-3-benzylmorpholine-2,5-dione**

- Suspend the N-(chloroacetyl)-L-phenylalanine intermediate in a suitable organic solvent (e.g., ethyl acetate).
- Add a dehydrating agent, such as acetic anhydride.
- Heat the reaction mixture to reflux for a specified duration.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the final product.

Biological Significance and Applications

While specific signaling pathways for **(S)-3-Benzylmorpholine** are not extensively documented, the morpholine scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of biologically active compounds.^[4] Morpholine derivatives have

demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]

The benzylmorpholine core, in particular, has been incorporated into molecules with various therapeutic applications. For instance, derivatives of benzylmorpholine have been investigated as appetite suppressants and as potential antimalarial agents.[5][6] The chiral nature of **(S)-3-Benzylmorpholine** makes it a valuable building block for the stereoselective synthesis of drug candidates, where specific stereochemistry is often crucial for therapeutic efficacy and reduced side effects.[7] It is frequently used as an intermediate in the development of agents targeting the central nervous system.[8]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for **(S)-3-benzylmorpholine-2,5-dione** from L-phenylalanine.



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Caption: Synthetic workflow for **(S)-3-benzylmorpholine-2,5-dione**.

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- To cite this document: BenchChem. [(S)-3-Benzylmorpholine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279427#s-3-benzylmorpholine-molecular-weight-and-formula]

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